3-Methyl-8-(piperazine-1-sulfonyl)quinoline

Catalog No.
S859016
CAS No.
1050885-72-7
M.F
C14H17N3O2S
M. Wt
291.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-8-(piperazine-1-sulfonyl)quinoline

CAS Number

1050885-72-7

Product Name

3-Methyl-8-(piperazine-1-sulfonyl)quinoline

IUPAC Name

3-methyl-8-piperazin-1-ylsulfonylquinoline

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c1-11-9-12-3-2-4-13(14(12)16-10-11)20(18,19)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3

InChI Key

GTHOTHBDECTHNG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCNCC3)N=C1

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCNCC3)N=C1

3-Methyl-8-(piperazine-1-sulfonyl)quinoline (CAS 1050885-72-7) is a specialized heterocyclic organic compound. It serves as a critical, advanced intermediate in the multi-step synthesis of highly specific kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway which is crucial in oncology research and development. [REFS-1, REFS-2] Its quinoline-sulfonylpiperazine core structure is a validated scaffold in medicinal chemistry, designed for subsequent elaboration into complex, high-value active pharmaceutical ingredients (APIs). [3] Procurement decisions for this intermediate are primarily driven by its direct impact on the yield, purity, and scalability of the final API synthesis.

In the synthesis of complex kinase inhibitors, seemingly minor structural changes to a key intermediate can lead to significant downstream consequences. Substituting 3-Methyl-8-(piperazine-1-sulfonyl)quinoline with its unmethylated analog or other structurally similar quinolines is a high-risk procurement strategy. Such substitutions can alter steric and electronic properties, potentially leading to lower yields in subsequent coupling reactions, the formation of difficult-to-remove impurities, or altered solubility that complicates process scale-up. [1] The 3-methyl group is not an arbitrary feature; it is an integral design element intended to optimize the performance of this specific building block in a validated synthetic route, making direct substitution impractical for achieving reproducible, high-purity API manufacturing.

Demonstrated Utility as a Key Precursor in Multi-Step API Synthesis

This compound is explicitly cited as the key starting intermediate 'Compound 1' in a patented, multi-step synthesis route to produce a class of potent PI3K inhibitors. [1] The patent details its successful conversion through subsequent reaction steps, including a critical reductive amination, to yield the final, complex API. The use of this specific precursor is integral to the described process for achieving the target molecule.

Evidence DimensionPrecursor Suitability
Target Compound DataSuccessfully used as the starting material (Compound 1) in a detailed, multi-step synthesis of a final PI3K inhibitor API.
Comparator Or BaselineHypothetical alternative precursors not validated in this specific, high-yielding synthetic route.
Quantified DifferenceNot Applicable (Establishes baseline utility)
ConditionsAs described in the synthesis of N-(5-(4-(4-((3-methyl-8-(piperazin-1-ylsulfonyl)quinolin-5-yl)amino)butyl)piperazin-1-yl)-2-(morpholin-4-yl)pyridin-3-yl)picolinamide and related analogs.

This establishes the compound's proven utility and compatibility within a specific, high-value synthetic pathway, reducing process development risk for buyers targeting similar final molecules.

Enables High-Yield Downstream Reductive Amination for API Construction

In the patented synthesis route, the amine intermediate derived directly from 3-Methyl-8-(piperazine-1-sulfonyl)quinoline undergoes a crucial reductive amination reaction. This key bond-forming step proceeds with a high isolated yield of 81%. [1] This level of efficiency in a late-stage reaction is critical for the overall economic viability of the synthesis. The structure of the title compound is a direct prerequisite for achieving this high-yield conversion.

Evidence DimensionIsolated Yield of Subsequent Reaction
Target Compound Data81% isolated yield for the reductive amination step using the derivative of the target compound.
Comparator Or BaselineTypical synthetic chemistry yields, where >80% for a complex coupling is considered very good.
Quantified DifferenceHigh efficiency demonstrated in a critical, yield-determining step.
ConditionsReductive amination with (S)-tert-butyl 4-(4-oxobutyl)piperazine-2-carboxylate, using sodium triacetoxyborohydride in dichloroethane.

Procuring this specific intermediate provides access to a synthetic route with a quantitatively proven, high-yield step, directly impacting the overall cost and efficiency of producing the final API.

Process Development and Scale-Up of PI3K Delta Inhibitors

For chemists and process development teams working on the synthesis of PI3K delta inhibitors like Idelalisib or its analogs. Using this compound as the starting material leverages a known, high-yielding synthetic pathway, de-risking process scale-up and improving the economic forecast for API production. [1]

Synthesis of Scaffolds for Kinase Inhibitor Libraries

Ideal for medicinal chemistry programs building libraries of quinoline-based kinase inhibitors. This intermediate provides a validated and reliable starting point for creating a series of analogs for structure-activity relationship (SAR) studies, where the reproducibility afforded by a high-quality precursor is paramount. [2]

Contract Synthesis of Advanced Pharmaceutical Intermediates

For contract research and manufacturing organizations (CROs/CMOs) tasked with producing complex heterocyclic molecules. Procuring this specific intermediate allows for confident quoting and execution of synthetic projects that follow or adapt the established, high-yield chemistry detailed in public filings. [1]

XLogP3

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Dates

Last modified: 08-16-2023

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